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Compound of Interest

6-Chloro-chroman-3-carboxylic
Compound Name: d
aci

Cat. No.: B068420

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 6-
Chloro-chroman-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug
development. This document is intended for researchers, scientists, and professionals in the
field who require a thorough understanding of the structural elucidation of this compound
through modern spectroscopic techniques. While direct experimental spectra for this specific
molecule are not widely published, this guide synthesizes data from closely related analogs
and predictive models to offer a robust analytical framework.

Introduction and Molecular Structure

6-Chloro-chroman-3-carboxylic acid belongs to the chroman family, a class of heterocyclic
compounds that form the core structure of various biologically active molecules, including
Vitamin E. The introduction of a chlorine atom at the 6-position and a carboxylic acid at the 3-
position significantly influences its electronic properties and potential biological interactions.
Accurate structural confirmation is the bedrock of any chemical research, and for this, a multi-
technique spectroscopic approach is indispensable.

The molecular structure consists of a bicyclic system with a benzene ring fused to a
dihydropyran ring. The chlorine atom acts as an electron-withdrawing group on the aromatic
ring, while the carboxylic acid moiety introduces a chiral center at the C3 position, making this
molecule a racemic mixture unless a stereospecific synthesis is employed.

Caption: 2D structure of 6-Chloro-chroman-3-carboxylic acid.
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Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

IH NMR spectroscopy provides detailed information about the proton environments within a
molecule. The predicted spectrum of 6-Chloro-chroman-3-carboxylic acid will exhibit distinct

signals for the aromatic, methylene, and methine protons.

Predicted *H NMR Data (500 MHz, CDCIs):
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Causality
Behind the
Shift

~10-12 Broad Singlet

1H

COOH

The acidic proton
of the carboxylic
acid is highly
deshielded and
often appears as
a broad signal
due to hydrogen
bonding and
exchange. Its
chemical shift is
concentration-

dependent.

~7.20 Doublet

1H

This proton is
ortho to the
electron-
withdrawing
chlorine atom
and is expected
to be the most
downfield of the

aromatic protons.

Doublet of
~7.10
Doublets

1H

H-7

This proton is
coupled to both
H-5 and H-8,
resulting in a
doublet of

doublets.

~6.90 Doublet

1H

H-8

This proton is
ortho to the ether
oxygen and will
be the most

upfield of the
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aromatic protons
due to the
oxygen's
electron-donating

effect.

These
diastereotopic
protons are
adjacent to the
ether oxygen,
causing a
~4.40 - 4.20 Multiplet 2H H-2 (CH2) significant
downfield shift.
They will likely
appear as a
complex multiplet
due to geminal
and vicinal

coupling.

This methine
proton is coupled
to the adjacent
_ methylene

~3.20 Multiplet 1H H-3 (CH)
protons at C-2
and C-4,
resulting in a

multiplet.

These
diastereotopic
protons are
adjacent to the

~3.00 - 2.80 Multiplet 2H H-4 (CH2) aromatic ring and
the chiral center
at C-3, leading to
a complex

multiplet.
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Carbon-13 Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

13C NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the
low natural abundance of the 13C isotope, proton decoupling is typically used to simplify the
spectrum to a series of single peaks, one for each unique carbon environment.

Predicted 13C NMR Data (125 MHz, CDClIs):
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Rationale for Chemical

Chemical Shift (6, ppm Assignment
(3, ppm) g Shift

The carbonyl carbon of the
~175-180 COOH carboxylic acid is highly
deshielded.[1][2]

This quaternary carbon is
~155 C-8a attached to the ether oxygen,

resulting in a downfield shift.

The carbon atom directly
~130 C-6 bonded to the chlorine atom
will be deshielded.

~129 Cc-7 Aromatic CH carbon.
~128 C-4a Quaternary aromatic carbon.
~125 C-5 Aromatic CH carbon.

This aromatic carbon is ortho

to the electron-donating ether
~118 C-8 _ ,

oxygen, causing an upfield

shift.

The carbon of the methylene
group adjacent to the ether
oxygen is significantly
deshielded.

The methine carbon at the

chiral center.

The methylene carbon

adjacent to the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
The IR spectrum of 6-Chloro-chroman-3-carboxylic acid is expected to be dominated by the
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BENGHE

characteristic absorptions of the carboxylic acid group.

Predicted IR Absorption Bands:

Wavenumber . . . .
Intensity Assignment Vibrational Mode

(cm™)
Stretching vibration of
the carboxylic acid
hydroxyl group,

3300-2500 Broad, Strong O-H Y yigroup
broadened due to
hydrogen bonding.[1]
[3]

~3050 Medium Aromatic C-H Stretching

~2950 Medium Aliphatic C-H Stretching
Stretching vibration of

1710-1730 Strong, Sharp Cc=0 the carboxylic acid
carbonyl group.[1][3]

) Aromatic ring

~1600, ~1480 Medium Cc=C _
stretching

~1420 Medium O-H Bending
Stretching of the ether

~1250 Strong C-O and carboxylic acid C-
O bonds.

~820 Strong C-Cl Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation. For 6-Chloro-chroman-3-carboxylic

acid (C10HoClO3), the expected molecular weight is approximately 212.02 g/mol for the 3>Cl

isotope and 214.02 g/mol for the 37Cl isotope.
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Predicted Fragmentation Pattern:

e Molecular lon (M*): A pair of peaks at m/z 212 and 214 in an approximate 3:1 ratio,
characteristic of a monochlorinated compound.

e Loss of COOH: A significant fragment at m/z 167/169 resulting from the loss of the carboxylic
acid group (*COOH).

e Loss of Cl: A fragment corresponding to the loss of a chlorine radical.

o Retro-Diels-Alder Fragmentation: The chroman ring may undergo a characteristic retro-Diels-
Alder cleavage, leading to fragments corresponding to the cleavage of the heterocyclic ring.

e Acylium lon: Formation of an acylium ion (R-CO™) is a common fragmentation pathway for

M]*
m/z 212/214
Ring Cleavage
- + - +
Enh?zclggli]sg ' rwzcig? ' Getro-Diels-Alder Fragments)

Click to download full resolution via product page

carboxylic acid derivatives.[4]

Caption: Plausible mass spectrometry fragmentation pathways.

Experimental Methodologies

To obtain high-quality spectroscopic data for 6-Chloro-chroman-3-carboxylic acid, the
following experimental protocols are recommended.

Overall Workflow:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b068420?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

